2-(isobutyrylamino)-N-(3-pyridinylmethyl)benzamide
Overview
Description
2-(isobutyrylamino)-N-(3-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.147726857 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity and HDAC Inhibition
One of the notable scientific research applications of compounds closely related to 2-(isobutyrylamino)-N-(3-pyridinylmethyl)benzamide is in the field of cancer treatment through histone deacetylase (HDAC) inhibition. A compound, described as an orally active histone deacetylase inhibitor, selectively inhibits HDACs 1-3 and 11, inducing cell-cycle arrest and apoptosis in cancer cells, showing significant antitumor activity in vivo and promising prospects as an anticancer drug (Zhou et al., 2008).
Molecular Structure Analysis
Research on related benzamide derivatives has focused on understanding their molecular structure to deduce their biological activity. The crystal and molecular structure analysis of a benzamide derivative highlighted its β-turn conformation, which supports the role of certain residues in initiating type III β-turn conformations, significant for understanding peptide and protein folding and design (Prasad et al., 1979).
C-H Borylation
The meta-selective C-H borylation of benzamides and pyridines utilizing an iridium-catalyzed process has been explored, showcasing the potential for selective synthesis of complex molecules. This application is crucial for developing new methodologies in organic synthesis, demonstrating the versatility of benzamide derivatives in chemical reactions (Yang et al., 2019).
Antimicrobial Activities
Benzamide derivatives have also been evaluated for their antimicrobial properties. Studies have shown the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides displaying significant in vitro activity against various bacteria, indicating their potential as antimicrobial agents (Mobinikhaledi et al., 2006).
Photocatalytic Degradation and Environmental Applications
Investigations into the TiO2 photocatalytic degradation of pyridine have revealed faster elimination compared to benzamide, indicating the potential environmental application of benzamide derivatives for removing noxious chemicals from water. This research underlines the role of such compounds in environmental remediation and the importance of understanding their reactivity and degradation pathways (Maillard-Dupuy et al., 1994).
Properties
IUPAC Name |
2-(2-methylpropanoylamino)-N-(pyridin-3-ylmethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(2)16(21)20-15-8-4-3-7-14(15)17(22)19-11-13-6-5-9-18-10-13/h3-10,12H,11H2,1-2H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOITWSDDLDNLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)NCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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